6-Nitro-2,5-pyridinediamine
CAS No.: 69825-83-8
Cat. No.: VC3731670
Molecular Formula: C5H6N4O2
Molecular Weight: 154.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69825-83-8 |
---|---|
Molecular Formula | C5H6N4O2 |
Molecular Weight | 154.13 g/mol |
IUPAC Name | 6-nitropyridine-2,5-diamine |
Standard InChI | InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8) |
Standard InChI Key | DRSOPPBVZYEMNZ-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1N)[N+](=O)[O-])N |
Canonical SMILES | C1=CC(=NC(=C1N)[N+](=O)[O-])N |
Introduction
Structural and Chemical Properties
Molecular Structure and Identifiers
6-Nitro-2,5-pyridinediamine has the molecular formula C₅H₆N₄O₂, with a molecular weight of 154.13 g/mol . Its structure features:
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A pyridine ring (aromatic six-membered ring with one nitrogen atom).
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Two primary amino groups (-NH₂) at positions 2 and 5.
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A nitro group (-NO₂) at position 6.
Synonyms:
Identifiers:
Property | Value |
---|---|
CAS Number | 69825-83-8 |
PubChem CID | 9815243 |
SMILES | C1=CC(=NC(=C1N)N+[O-])N |
InChIKey | DRSOPPBVZYEMNZ-UHFFFAOYSA-N |
Synthesis and Preparation
Enzymatic Hydrolysis Method
A notable synthetic route involves enzymatic hydrolysis using glutaryl acylase (BioCatalytics, Inc.), as described in patent EP1348700 :
Reaction Scheme:
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Substrate: 5-[5-Amino-6-nitro-2-(pyridinyl)amino]-5-oxopentanoic acid.
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Conditions:
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Buffer: 200 mM potassium phosphate (pH 7.5).
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Enzyme: Immobilized glutaryl acylase (104 units/mL).
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Temperature: 37°C for 24 hours.
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Product: 2,5-Diamino-6-nitropyridine (6-Nitro-2,5-pyridinediamine).
Yield: Complete conversion achieved within 24 hours .
Chemical Reactivity and Functional Groups
Functional Group Interactions
The compound’s reactivity is governed by its:
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Nitro Group: Electron-withdrawing, directing electrophilic substitution to meta positions.
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Amino Groups: Electron-donating, enabling nucleophilic substitution or metal coordination.
Key Reactions:
Reaction Type | Conditions | Outcome |
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Reduction (Nitro to Amine) | Catalytic hydrogenation (H₂/Pd) | 6-Amino-2,5-diaminopyridine |
Acylation | Acetyl chloride, pyridine | N-Acetylated derivatives |
Metal Coordination | Transition metals (e.g., Cu²⁺) | Complexes for catalysis or sensing |
Applications and Research Significance
Synthetic Chemistry
6-Nitro-2,5-pyridinediamine serves as a precursor for:
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Heterocyclic Ligands: Coordination to metal ions for catalytic applications.
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Pharmaceutical Intermediates: Synthesis of nitropyridine-based bioactive molecules.
Data Gaps and Future Directions
Research Priorities
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Biological Screening: Systematic evaluation of antimicrobial and anticancer potential.
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Catalytic Applications: Exploration in transition-metal catalysis.
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Environmental Fate: Ecotoxicity studies to inform regulatory assessments.
Challenges
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Synthetic Complexity: Limited scalability of enzymatic methods for industrial use.
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Stability Concerns: Susceptibility to hydrolysis under acidic/basic conditions.
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